Lead(II) sulfide

Infrared Detection Photoconductors SWIR Sensors

Researchers optimizing uncooled SWIR detection face a trade-off between cost and detectivity. PbS resolves this with a peak D* of 1.5 × 10¹¹ Jones at 1-3 µm-approximately 5× higher than PbSe-making it the benchmark photoconductor for trace-gas analyzers, flame sensors, and NIR spectroscopy. • Peak D* ~1.5 × 10¹¹ Jones enables superior low-noise IR detection vs. PbSe • 18 nm exciton Bohr radius permits strong quantum confinement; QD bandgap tunable across 1000-1800 nm for next-generation photovoltaics • Alloyed PbS (PbS + 25 at% PbSe + 0.3 at% Cl) achieves ZT ~1.0 at 700 K, matching PbTe in thermoelectric performance with greater earth abundance

Molecular Formula PbS
Molecular Weight 239 g/mol
CAS No. 1314-87-0
Cat. No. B075296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) sulfide
CAS1314-87-0
Synonymsgalena
kohl
lead sulfide
surma
Molecular FormulaPbS
Molecular Weight239 g/mol
Structural Identifiers
SMILESS=[Pb]
InChIInChI=1S/Pb.S
InChIKeyXCAUINMIESBTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01244 g/100 mL water at 20 °C
Insoluble in water
Soluble in acid
Soluble in nitric acid, hot, dilute hydrochloric acid
Insoluble in alcohol, potassium hydroxide

Lead(II) Sulfide Semiconductor & Optoelectronic Overview


Lead(II) sulfide (PbS) is a narrow bandgap IV-VI semiconductor belonging to the lead chalcogenide family, alongside PbSe and PbTe. It naturally occurs as the mineral galena and crystallizes in the cubic rock salt (NaCl) structure [1]. PbS is a cornerstone material in the near-infrared (NIR) spectrum (1–3 µm), where it is widely employed in photoconductive infrared detectors due to its high sensitivity and favorable cost-to-performance ratio [2]. Beyond its role as a bulk IR sensor, its exceptionally large exciton Bohr radius of ~18 nm enables pronounced quantum confinement effects in nanocrystalline forms (quantum dots), allowing for broad spectral tunability across the NIR and short-wave infrared (SWIR) regions, which is leveraged in advanced photovoltaics and light-harvesting devices [3].

Material class IV-VI narrow-bandgap semiconductor; lead chalcogenide family
Primary use NIR/SWIR photoconductive detection and quantum dot optoelectronics
Key property Large exciton Bohr radius supporting size-tunable quantum confinement

Lead(II) Sulfide Substitution Challenges


Despite belonging to the same lead chalcogenide group, direct substitution of PbS with PbSe or PbTe is often technically invalid and can result in substantial performance degradation or system incompatibility. These three compounds exhibit distinct, application-critical divergences in their intrinsic properties. For instance, the narrow bandgap of PbTe (0.29 eV) renders it unsuitable for 1–3 µm SWIR detection, where PbS (0.41 eV) is optimal, while PbSe presents a different operational wavelength range and a specific detectivity (D*) roughly an order of magnitude lower than PbS in its primary band [1]. In nanoscale applications, PbS's exceptionally large Bohr radius enables strong quantum confinement that is fundamentally different from the electronic structures of other binary sulfides like CdS, which has a much wider bandgap and negligible NIR response [2]. Even in thermoelectric applications, where PbTe is the commercial benchmark, unmodified PbS exhibits an inherently inferior average figure of merit (ZTave), necessitating strategic alloying and doping to achieve competitive performance [3]. Therefore, selection based on 'lead chalcogenide' alone is insufficient; precise, data-driven material specification is essential.

Risk PbSe substitution Reported peak D* approximately an order of magnitude lower in overlapping SWIR band; detection sensitivity may not transfer
Risk PbTe substitution Narrower bandgap shifts spectral response outside 1–3 µm SWIR window; detector fit may require revalidation
Risk CdS / CdSe substitution Smaller Bohr radius limits quantum confinement to visible spectrum; NIR tunability context may not transfer

Lead(II) Sulfide Comparative Evidence Guide


SWIR Detectivity Advantage Over PbSe

PbS photoconductive detectors exhibit a peak specific detectivity (D*) that is approximately five times higher than that of PbSe detectors at room temperature, making PbS the superior choice for applications requiring maximum sensitivity in the 1–3 µm range. Commercial PbS detectors achieve a peak D* of 1.5 × 10^11 cm·Hz½·W⁻¹ (Jones), whereas PbSe detectors typically exhibit a peak D* of 2.8 × 10^10 Jones [1]. This performance gap is consistently acknowledged in industry literature, which notes that PbSe is approximately an order of magnitude less sensitive than PbS in the overlapping spectral region [2].

SWIR Detectivity vs PbSe
Head-to-head
PbS D*: 1.5 × 10¹¹ Jones
PbSe D*: 2.8 × 10¹⁰ Jones
Ratio: ~5.4× higher for PbS
Supports sensitivity-driven SWIR detector selection
Room-temperature uncooled photoconductive detectors; 1–3 µm band
Infrared Detection Photoconductors SWIR Sensors

Quantum Dot Bandgap Tunability

The exceptionally large exciton Bohr radius of PbS (18 nm) enables strong quantum confinement effects, allowing the effective bandgap of PbS quantum dots to be tuned across a wide spectral range (approximately 0.70–1.25 eV, or 1000–1800 nm) by controlling the nanocrystal size [1]. In stark contrast, materials like CdSe possess a much smaller exciton Bohr radius (~5.6 nm), which restricts their quantum confinement regime and fundamentally limits their tunability to the visible spectrum, rendering them unsuitable for near-infrared applications [2].

Quantum Dot Bandgap Tunability
Cross-study comparable
PbS Bohr radius: 18 nm
Tunable emission: 1000–1800 nm
CdSe Bohr radius: ~5.6 nm; visible only
Enables NIR/SWIR QD device design not accessible with CdSe
Size-dependent quantum confinement in colloidal QDs
Quantum Dots Nanomaterials Optoelectronics Tunable Lasers

ZT Enhancement via PbSe Alloying

Unmodified PbS suffers from an intrinsically inferior average thermoelectric figure of merit (ZTave) compared to the commercial benchmark PbTe. However, strategic PbSe alloying and doping demonstrably elevate the performance of PbS to competitive levels. A study reports that alloying PbS with 25 at% PbSe and doping with 0.3 at% Cl sharply reduces thermal conductivity, achieving a peak ZT of ~1.0 at 700 K . This value is directly comparable to commercially applied PbTe materials, thereby mitigating the historical performance gap .

ZT Enhancement via PbSe Alloying
Source review
Peak ZT ≈ 1.0 at 700 K
(PbS + 25 at% PbSe + 0.3 at% Cl)
Reported ZT matches commercial PbTe benchmarks
Data to verify; high-pressure synthesis conditions apply
Thermoelectrics Energy Harvesting Materials Engineering

PCE in Quantum Dot Solar Cells

In the context of quantum dot solar cells (QDSCs), PbS demonstrates a distinct advantage in simulated power conversion efficiency (PCE) over PbSe, primarily due to its optimal absorber layer thickness for photon absorption and reduced carrier recombination. SCAPS-1D simulation optimization reveals that a 1 µm thick PbS absorber layer yields a maximum PCE of 32.9%, whereas the performance of PbSe declines with increased thickness due to its layer-dependent bandgap [1]. Under optimized, non-cascade conditions, PbS achieves a PCE of 24.6%, which is comparable to the 26.2% achieved by PbSe but with a more forgiving thickness tolerance [1].

PCE in Quantum Dot Solar Cells
Head-to-head
PbS max PCE: 32.9% (1 µm, cascade)
PbS standard PCE: 24.6%
PbSe standard PCE: 26.2%
Supports higher theoretical performance ceiling for PbS QDSC
SCAPS-1D simulation; FTO/Ag₂S/PbS/Cu₂O architecture
Photovoltaics Quantum Dot Solar Cells Renewable Energy

Lead(II) Sulfide Validated Applications


SWIR Detection and Spectroscopy

Deploy PbS-based photoconductive detectors in spectroscopic instruments, gas analyzers, and flame detection systems requiring maximum sensitivity in the 1–3 µm wavelength range. The documented ~5× higher peak D* of PbS (1.5 × 10^11 Jones) compared to PbSe (2.8 × 10^10 Jones) directly translates to a lower noise floor and superior detection of trace gases or weak thermal emissions [1]. This makes PbS the preferred detector material over PbSe or extended InGaAs when optimizing for cost-effectiveness and performance in uncooled SWIR applications.

Nanocrystalline NIR/SWIR Photovoltaics

Utilize PbS quantum dots (QDs) as the active absorber layer in next-generation solar cells and NIR photodetectors. The large 18 nm Bohr radius enables strong quantum confinement, granting access to a tunable bandgap spanning 1000–1800 nm, a spectral region where CdSe QDs are fundamentally non-responsive [2]. Furthermore, simulation data confirm that optimized PbS QD solar cells can achieve a theoretical PCE of up to 32.9%, surpassing the performance potential of PbSe QDs in similar architectures [3]. This scenario justifies the selection of PbS QDs for maximizing the harvesting of NIR photons, particularly in tandem solar cell configurations.

Cost-Competitive Thermoelectric Harvesting

Apply specifically alloyed and doped PbS (e.g., PbS + 25 at% PbSe + 0.3 at% Cl) in high-temperature thermoelectric generators. While baseline PbS exhibits a low ZT, this specific composition achieves a peak ZT of ~1.0 at 700 K, which is on par with the commercially dominant material PbTe . This validated performance metric supports the procurement of alloyed PbS as a more earth-abundant and potentially lower-cost alternative to PbTe for waste heat recovery applications operating in the 500–800 K range, thereby addressing both technical and economic procurement criteria.

Application
Selection Property
Validation Focus
SWIR detection and spectroscopy
Peak specific detectivity in 1–3 µm band
D* comparison against PbSe; signal-to-noise in target spectral window
Nanocrystalline NIR/SWIR photovoltaics
Exciton Bohr radius and QD size tunability
Emission range confirmation; PCE simulation benchmarking
Cost-competitive thermoelectric harvesting
Alloyed-composition ZT at high temperature
ZT parity with PbTe; earth-abundance cost-benefit review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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